Cas no 226068-82-2 (Ethyl 2-(piperazin-2-yl)acetate)

Ethyl 2-(piperazin-2-yl)acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(piperazin-2-yl)acetate
- 2-Piperazineaceticacid, ethyl ester
- ethyl 2-piperazin-2-ylacetate
- AG-E-64686
- AK-68660
- CTK4E9811
- MolPort-000-006-192
- SureCN123309
- Ethyl2-(piperazin-2-yl)acetate
- DTXSID30444291
- 2-Piperazineacetic acid, ethyl ester
- SCHEMBL123309
- 2-piperazineacetic acid ethyl ester
- 226068-82-2
- DB-114393
-
- インチ: InChI=1S/C8H16N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h7,9-10H,2-6H2,1H3
- InChIKey: LPCVZQJECZADQY-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CC1CNCCN1
計算された属性
- せいみつぶんしりょう: 172.12128
- どういたいしつりょう: 172.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- 密度みつど: 0.997
- ふってん: 257.9°Cat760mmHg
- フラッシュポイント: 109.8°C
- 屈折率: 1.44
- PSA: 50.36
Ethyl 2-(piperazin-2-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM169186-5g |
ethyl 2-(piperazin-2-yl)acetate |
226068-82-2 | 95% | 5g |
$777 | 2021-08-05 | |
Chemenu | CM169186-1g |
ethyl 2-(piperazin-2-yl)acetate |
226068-82-2 | 95%+ | 1g |
$272 | 2024-07-28 | |
Alichem | A139001866-1g |
Ethyl 2-(piperazin-2-yl)acetate |
226068-82-2 | 95% | 1g |
$400.00 | 2023-09-02 |
Ethyl 2-(piperazin-2-yl)acetate 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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6. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
Ethyl 2-(piperazin-2-yl)acetateに関する追加情報
Research Brief on Ethyl 2-(piperazin-2-yl)acetate (CAS: 226068-82-2) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(piperazin-2-yl)acetate (CAS: 226068-82-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have focused on its role as a versatile building block in medicinal chemistry, particularly in the synthesis of novel bioactive molecules targeting neurological disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in the development of selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier penetration. The research team utilized Ethyl 2-(piperazin-2-yl)acetate as a core scaffold to develop a series of derivatives showing enhanced binding affinity to serotonin transporters while minimizing off-target effects.
In antimicrobial research, a recent Nature Communications article (2024) reported the compound's incorporation into novel quinolone-azetidine hybrids exhibiting potent activity against multidrug-resistant Gram-positive pathogens. The piperazine moiety in Ethyl 2-(piperazin-2-yl)acetate was found to be crucial for maintaining antibacterial activity while reducing cytotoxicity in mammalian cells.
Structural optimization studies have revealed that the ethyl ester group in 226068-82-2 provides an excellent balance between lipophilicity and metabolic stability, making it particularly valuable in CNS drug discovery. Recent molecular modeling analyses suggest the compound's potential for developing allosteric modulators of G-protein coupled receptors (GPCRs), with several patent applications filed in early 2024.
Ongoing clinical trials (Phase I/II) are investigating derivatives of Ethyl 2-(piperazin-2-yl)acetate as potential treatments for neurodegenerative diseases, with preliminary results showing promising neuroprotective effects in cellular and animal models of Parkinson's disease. The compound's ability to chelate metal ions may contribute to its observed antioxidant properties in these studies.
From a synthetic chemistry perspective, recent advances in catalytic asymmetric synthesis have enabled more efficient production of enantiomerically pure Ethyl 2-(piperazin-2-yl)acetate, addressing previous challenges in stereochemical control. This development has significant implications for the compound's use in chiral drug synthesis.
Future research directions include exploring the compound's potential in targeted drug delivery systems and as a component of PROTACs (proteolysis targeting chimeras) for protein degradation therapies. The unique structural features of 226068-82-2 continue to make it a valuable tool in modern drug discovery and chemical biology research.
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